molecular formula C13H15NO B1451452 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one CAS No. 400873-21-4

3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B1451452
CAS No.: 400873-21-4
M. Wt: 201.26 g/mol
InChI Key: YBURBRFEPBVTTP-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one is a synthetic cyclohexenone derivative of significant interest in scientific research, particularly in medicinal chemistry and drug discovery. This compound, with the molecular formula C 13 H 15 NO and a molecular weight of 201.26 g/mol, serves as a versatile chemical building block . Its core structure features an enaminone system, where the amino group of 2-methylaniline is linked to the beta-carbon of the cyclohex-2-en-1-one ring, creating a conjugated system that is key to its reactivity and biological properties . In research settings, this compound has demonstrated promising biological activities. Studies indicate it exhibits significant antimicrobial properties , showing efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus by potentially disrupting cellular processes . Furthermore, it is investigated for its anticancer potential , with research showing an ability to induce apoptosis in various cancer cell lines, suggesting interaction with specific oncogenic pathways . The mechanism of action is believed to involve the compound's interaction with specific molecular targets, such as proteins and enzymes, modulating their activity to elicit these biological responses . From a synthetic chemistry perspective, it can be efficiently produced via the nucleophilic addition of 2-methylaniline to cyclohex-2-en-1-one, a reaction that proceeds well under reflux in acetic acid or through modern, environmentally friendly solvent-free grinding methods, yielding a high-purity product . Handling and Safety: This compound requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn, and the material should be used only in a well-ventilated area . Attention: This product is For Research Use Only . It is not intended for human or veterinary use .

Properties

IUPAC Name

3-(2-methylanilino)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10-5-2-3-8-13(10)14-11-6-4-7-12(15)9-11/h2-3,5,8-9,14H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBURBRFEPBVTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=CC(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic method for 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one involves the nucleophilic addition of 2-methylaniline (2-methylphenylamine) to cyclohex-2-en-1-one. This reaction typically proceeds under controlled conditions with careful selection of solvent, temperature, and catalyst to drive the formation of the desired enaminone product.

  • Reaction Scheme:

    $$
    \text{2-Methylaniline} + \text{Cyclohex-2-en-1-one} \rightarrow \text{this compound}
    $$

  • Typical Conditions:

    • Solvent: Acetic acid or other polar protic solvents
    • Temperature: Reflux (approximately 100–120 °C)
    • Reaction Time: 1–3 hours
    • Catalyst: Often acid catalysis or no catalyst (catalyst-free conditions reported)
  • Process:
    The reaction mixture is heated under reflux to facilitate the nucleophilic attack of the amino group on the α,β-unsaturated ketone. After completion, the mixture is cooled, and the product is isolated by filtration and recrystallization to ensure purity.

  • Yields: Reported yields range from 80% to 95%, depending on reaction optimization and purification methods.

Catalyst-Free and Solvent-Free Methods

Recent advances have demonstrated that this compound and related β-enaminones can be synthesized efficiently without catalysts or solvents by employing grinding or mechanochemical methods. This approach offers environmental and economic benefits:

  • Method:

    • Equimolar amounts of cyclohex-2-en-1-one and 2-methylaniline are ground together manually or in a ball mill.
    • The reaction proceeds at ambient temperature.
    • The product is isolated by washing with minimal solvent or by recrystallization.
  • Advantages:

    • Avoids use of hazardous solvents.
    • Shorter reaction times.
    • High yields (up to 90% reported).

This method is particularly suitable for small-scale laboratory synthesis and green chemistry applications.

Industrial Scale Synthesis

For large-scale production, automated reactors are employed to maintain precise control over reaction parameters:

  • Process Parameters:

    • Reactants fed in stoichiometric amounts into stirred tank reactors.
    • Temperature control between 100–120 °C.
    • Continuous monitoring of reaction progress via in-line spectroscopy.
    • Post-reaction purification by crystallization or chromatography.
  • Quality Control:

    • Purity monitored by HPLC, NMR, and mass spectrometry.
    • Batch-to-batch consistency ensured by strict adherence to process parameters.

This approach allows for high throughput and reproducibility, essential for pharmaceutical or industrial applications.

Alternative Synthetic Approaches

While the direct amination of cyclohex-2-en-1-one with 2-methylaniline is the most straightforward route, literature reports alternative strategies that may be adapted or optimized for specific purposes:

  • From 1,3-Cyclohexanedione Derivatives:

    • 3-Amino-2-cyclohexen-1-one can be prepared by reaction of 1,3-cyclohexanedione with ammonium acetate at 110 °C.
    • Subsequent N-arylation with 2-methylaniline under acidic conditions could yield the target compound.
    • This two-step approach allows for structural modifications at intermediate stages.
  • Microwave-Assisted Synthesis:

    • Microwave irradiation accelerates reaction rates.
    • Reactions conducted in microwave vials at 135 °C for 30 minutes have been reported for related cyclohexenone derivatives.
    • This method improves yields and reduces reaction time compared to conventional heating.

Data Table Summarizing Preparation Methods

Method Reactants Conditions Yield (%) Advantages References
Direct Amination in Acetic Acid 2-Methylaniline + Cyclohex-2-en-1-one Reflux 2 hours, Acetic acid solvent 80–95 Simple, high yield
Catalyst-Free Grinding 2-Methylaniline + Cyclohex-2-en-1-one Ambient temperature, solvent-free ~90 Green, solvent-free
Industrial Automated Reactor Same as direct amination Controlled temp 100–120 °C >90 Scalable, reproducible
Microwave-Assisted Synthesis Cyclohexenone + Aromatic amine 135 °C, 30 min, microwave High Fast, efficient
From 1,3-Cyclohexanedione 1,3-Cyclohexanedione + NH4OAc + 2-Methylaniline 110 °C, stepwise Moderate Allows intermediate modifications

Research Findings and Optimization Insights

  • Reaction Optimization:

    • Temperature and solvent choice critically affect yield and purity.
    • Acidic media (acetic acid, formic acid) promote the formation of enaminone linkage.
    • Prolonged heating beyond optimal time may lead to side reactions or degradation.
  • Purification:

    • Crystallization from ethanol or acetone is effective.
    • Filtration and washing steps remove unreacted starting materials and by-products.
  • Spectroscopic Characterization:

    • ^1H-NMR and ^13C-NMR confirm the formation of the enaminone structure.
    • Mass spectrometry validates molecular weight and purity.
    • IR spectroscopy shows characteristic C=O and N-H stretching bands.
  • Mechanistic Considerations:

    • The amino group of 2-methylaniline attacks the electrophilic β-carbon of cyclohex-2-en-1-one.
    • This nucleophilic addition forms an intermediate that tautomerizes to the stable enaminone.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s core structure—cyclohex-2-en-1-one with an amino group at position 3—is shared among numerous derivatives. Key variations arise from substituents on the aromatic ring of the aniline moiety or additional functional groups on the cyclohexenone ring. Below is a comparative analysis of select analogs:

Table 1: Structural and Physical Properties of Selected Cyclohexenone Derivatives
Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one 2-methylphenyl (C6H4CH3) at N3 Not reported Not provided
9d: 3-((4-Methoxyphenyl)amino)-2-(phenylthio)cyclohex-2-en-1-one 4-OCH3 at N3; SPh at C2 126–128 IR: ν(C=O) 1670 cm⁻¹; ¹H NMR (CDCl₃): δ 7.3–6.8 (m, aromatic)
9e: 2-((2-Bromophenyl)thio)-3-((3-chloro-4-fluorophenyl)amino)cyclohex-2-en-1-one 3-Cl,4-F at N3; 2-Br at SPh 152–154 IR: ν(C=O) 1685 cm⁻¹; ¹³C NMR: δ 190.1 (C=O)
9j: 3-(Cyclohexylamino)-2-(p-tolylthio)cyclohex-2-en-1-one Cyclohexyl at N3; p-CH3C6H4S at C2 Not reported ¹H NMR: δ 1.2–1.8 (m, cyclohexyl)
3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 4-Cl at N3; 5,5-dimethyl Not reported CAS: 15386-78-4; Purity: Commercial grade
3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one 4-Br at N3; 5,5-dimethyl Not reported Synonyms: CHEMBL2031633; DTXSID50392043
Key Observations:
  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., Br, Cl) correlate with higher melting points (e.g., 9e: 152–154°C) compared to electron-donating groups (e.g., 9d: 126–128°C) . The 2-methylphenyl group in the target compound may lower melting points due to steric hindrance and reduced crystallinity.
  • Spectral Signatures: The carbonyl (C=O) stretch in IR spectra ranges from 1670–1685 cm⁻¹ across analogs, consistent with conjugated enaminone systems. Aromatic proton environments in ¹H NMR vary based on substituent electronegativity and position .
Key Observations:
  • Anticancer Potential: The target compound’s structural similarity to 4c (a pro-death agent) suggests possible interactions with apoptotic pathways, though direct evidence is lacking .
  • Herbicidal Activity : Electron-withdrawing groups (e.g., Cl, F) enhance bioactivity in agrochemicals, as seen in . The 2-methylphenyl group may offer moderate lipophilicity for membrane permeability but reduced electrophilicity.
  • CNS Applications : Trifluoromethoxy-substituted analogs (e.g., ) highlight the role of electronegative groups in blood-brain barrier penetration .

Biological Activity

3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one is a synthetic compound belonging to the class of cyclohexenone derivatives. Its unique structural features, particularly the presence of a 2-methylphenyl group attached to an amino group, suggest significant potential for biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

Chemical Structure C13H15N\text{Chemical Structure }C_{13}H_{15}N

This configuration contributes to its reactivity and biological properties, making it a subject of interest in various scientific fields, particularly medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:

  • Binding to Proteins and Enzymes : The compound may bind to target proteins or enzymes, modulating their activity and influencing cellular responses such as growth inhibition or apoptosis in cancer cells.
  • Antimicrobial Activity : Research indicates that it exhibits significant antimicrobial properties, potentially affecting microbial growth through disruption of cellular processes.
  • Anticancer Properties : Studies have shown that this compound can induce cell death in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Summary

The following table summarizes the key biological activities reported for this compound:

Biological Activity Description
AntimicrobialEffective against various bacterial strains; mechanism involves disruption of cell wall synthesis.
AnticancerInduces apoptosis in cancer cells; interacts with specific oncogenic pathways.
Enzyme InhibitionModulates activity of enzymes involved in metabolic pathways; potential for drug development.

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at low micromolar concentrations, highlighting its potential as a therapeutic agent against bacterial infections.
  • Anticancer Research :
    In vitro studies demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of the Bcl-2 family proteins .
  • Mechanistic Insights :
    Detailed mechanistic studies revealed that this compound interacts with specific receptors involved in cellular signaling pathways, which may contribute to its observed biological effects. For instance, binding assays showed high affinity for certain kinase targets, suggesting a role in signal transduction modulation.

Q & A

Q. What are the established synthetic protocols for preparing 3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one, and how can reaction parameters be optimized to enhance yield and purity?

The compound is synthesized via nucleophilic addition of 2-methylaniline to a cyclohexenone precursor under acidic or catalytic conditions. Analogous structures, such as 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione, are prepared by reacting substituted anilines with cyclohexane-1,3-dione using catalysts like acetic acid or p-toluenesulfonic acid at 80–100°C in ethanol or toluene . Key optimizations include maintaining a 1:1.2 molar ratio of ketone to amine, moisture exclusion to prevent hydrolysis, and purification via recrystallization (ethanol) or silica gel chromatography (ethyl acetate/hexane gradients).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and what key analytical markers should be prioritized?

  • NMR : The cyclohexenone carbonyl carbon appears at ~200 ppm (13C), while enolic protons resonate at δ 5.5–6.5 ppm (1H). Aromatic protons from the 2-methylphenyl group show multiplet signals at δ 6.8–7.2 ppm, with methyl groups at δ 2.3–2.5 ppm .
  • IR : Strong absorptions at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) confirm the enone and amine moieties .
  • HPLC-MS : Positive-mode electrospray ionization typically yields [M+H]⁺ ions, with fragmentation patterns indicating loss of the methylphenyl group (~91 Da). Cross-referencing retention times with synthesized standards ensures purity >95% .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX resolve ambiguities in molecular conformation, particularly regarding keto-enol tautomerism?

Single-crystal X-ray diffraction with SHELXL determines bond lengths to distinguish keto (C=O: 1.22–1.24 Å) from enol (C-OH: 1.32–1.35 Å) forms. Low-temperature data collection (100 K) minimizes thermal motion, while hydrogen bonding (N-H···O=C) analysis via Mercury software validates tautomeric states. Refinement parameters (R1 < 0.05) ensure accuracy, as demonstrated in studies of analogous cyclohexenones .

Q. What computational approaches model the electronic structure and predict regioselectivity in electrophilic substitutions?

DFT calculations (B3LYP/6-311++G(d,p)) identify nucleophilic sites using Fukui indices. For example, HOMO localization on the cyclohexenone oxygen suggests electrophilic attack at the α,β-unsaturated carbonyl. Solvent effects (PCM model for ethanol) and transition-state analysis (IRC) refine pathway predictions .

Q. How should researchers reconcile conflicting reports on biological activity between antimicrobial assays and cytotoxicity studies?

Systematic approaches include:

  • Dose-response curves : Compare IC50 values across cell lines (HEK293 vs. HeLa) and bacterial strains to assess selectivity .
  • Metabolic stability : Liver microsome assays differentiate parent compound effects from metabolites .
  • Membrane permeability : PAMPA data correlates cellular uptake with activity discrepancies .

Q. What strategies enable selective functionalization of the cyclohexenone ring without compromising the (2-methylphenyl)amino group?

  • Protection : Boc or acetyl groups shield the amine during reactions (e.g., Michael addition with Grignard reagents at −78°C). Deprotection with TFA/CH2Cl2 (1:4) restores the original substituent .
  • Photoredox catalysis : Blue LED irradiation facilitates C-H arylation at the β-position using aryl diazonium salts, monitored via TLC (hexane:EtOAc 3:1) .

Q. How do hydrogen bonding patterns influence molecular packing in crystallographic studies?

Graph set analysis (Etter’s rules) reveals N-H···O=C hydrogen bonds (R2²(8)) dominate enolic forms, leading to layered structures with π-π stacking (3.5–3.8 Å). These interactions correlate with thermal stability (melting points >200°C) and low solubility in apolar solvents, necessitating DMF/DMSO for recrystallization .

Q. What mechanistic pathways explain acid-catalyzed tautomerism, and how do kinetic isotope effects validate them?

Acid catalysis (HCl/dioxane) promotes tautomerism via carbonyl protonation and 1,3-hydrogen shifts. Deuterium labeling at the enolic position yields kH/kD ratios (3–5), confirming concerted mechanisms. Time-resolved IR tracks C=O (1650 cm⁻¹) and O-D (2500 cm⁻¹) kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 2
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3-[(2-Methylphenyl)amino]cyclohex-2-en-1-one

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